
DFX117: A Comparative Analysis Against Other
c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DFX117

Cat. No.: B15568789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, implicated in a variety of human cancers, has emerged as

a critical target for therapeutic intervention. Its aberrant activation can drive tumor growth,

proliferation, and metastasis. This guide provides a detailed comparison of DFX117, a novel

dual PI3Kα and c-Met inhibitor, against other prominent c-Met inhibitors, supported by available

preclinical data.

Overview of DFX117
DFX117 is distinguished as a dual inhibitor, targeting both the c-Met receptor tyrosine kinase

and the α isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] This dual-action mechanism is

strategic, as the PI3K/Akt signaling pathway is a common resistance mechanism to c-Met

inhibitors.[1] By concurrently inhibiting both pathways, DFX117 holds the potential for

enhanced antitumor activity and the ability to overcome resistance.

In Vitro Potency and Efficacy
The inhibitory activity of DFX117 has been evaluated in both biochemical and cellular assays.

While a specific biochemical IC50 value for its direct inhibition of the c-Met kinase is not

publicly available, its potent anti-proliferative effects in cancer cell lines with c-Met amplification

underscore its efficacy in targeting this pathway.

Table 1: Comparison of Biochemical Inhibitory Activity (IC50/Ki)
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Inhibitor c-Met IC50/Ki
Other Key Targets
(IC50/Ki)

Notes

DFX117 Not Available
PI3Kα (IC50: 0.5 nM)

[1]
Dual inhibitor.

Crizotinib

IC50: 8 nM

(biochemical)[3], 11

nM (cellular)

ALK (IC50: 20 nM,

biochemical; 24 nM,

cellular), ROS1 (Ki:

<0.025 nM)

Multi-targeted kinase

inhibitor.

Cabozantinib IC50: 1.3 nM

VEGFR2 (IC50: 0.035

nM), RET (IC50: 5.2

nM), KIT (IC50: 4.6

nM), AXL (IC50: 7 nM)

Multi-targeted kinase

inhibitor.

Tivantinib Ki: 355 nM
Non-ATP competitive

inhibitor.

Capmatinib IC50: 0.13 nM
Highly selective for c-

Met.

Potent and selective

c-Met inhibitor.

Table 2: Anti-Proliferative Activity in c-Met-Dependent Cancer Cell Lines (IC50)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6562471/
https://www.cancer-research-network.com/2021/11/13/crizotinib-is-an-orally-active-atp-competitive-alk-and-c-met-inhibitor/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Cell Line(s) IC50 (µM) Notes

DFX117
NCI-H1975, NCI-

H1993, HCC827
0.02 - 0.08

Effective in NSCLC

cell lines with c-Met

amplification.

Crizotinib
GTL-16 (gastric

carcinoma)
0.0097

Potent in c-Met

amplified cells.

MKN45, HSC58,

58As1, 58As9, SNU5,

Hs746T (gastric

cancer)

< 0.2

Effective in various

gastric cancer cell

lines with MET

amplification.

Cabozantinib
Hs 746T (gastric

carcinoma)
Not Available

Tivantinib
A549, DBTRG, NCI-

H441
0.29 - 0.45

Huh7, Hep3B

(hepatocellular

carcinoma)

0.0099 - 0.448

Capmatinib EBC-1 (NSCLC) Not Available Exquisitely sensitive.

c-Met Signaling Pathway and Inhibition
The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers receptor

dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation

initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and

STAT pathways, which are crucial for cell proliferation, survival, and motility.

c-Met inhibitors can be broadly classified based on their mechanism of action. Type I and II

inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase domain, while

others, like Tivantinib, are non-ATP competitive.
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Caption: Simplified c-Met signaling pathway and points of inhibition.
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In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the antitumor

activity of c-Met inhibitors.

Table 3: Comparison of In Vivo Antitumor Activity

Inhibitor Animal Model Tumor Type Key Findings

DFX117
Xenograft mouse

model

Non-small cell lung

cancer

Exhibited significant

tumor growth

inhibition.

Crizotinib GTL-16 xenograft Gastric carcinoma

Caused marked

regression of large

established tumors.

Cabozantinib RIP-Tag2 mice
Pancreatic islet

tumors

Disrupted tumor

vasculature and

caused extensive

tumor cell apoptosis.

Tivantinib
HT29, MKN-45, MDA-

MB-231 xenografts

Colon, gastric, breast

cancer

Showed 45-79%

reduction in tumor

growth.

Capmatinib EBC-1 xenograft
Non-small cell lung

cancer

Demonstrated in vivo

sensitivity.

Experimental Protocols
Standard methodologies are employed to assess the efficacy of c-Met inhibitors.

Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the

c-Met kinase.

Principle: Recombinant c-Met kinase is incubated with a substrate (e.g., a synthetic peptide)

and ATP in the presence of varying concentrations of the inhibitor. The amount of
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phosphorylated substrate is then measured.

Typical Procedure:

Recombinant c-Met protein is pre-incubated with the test inhibitor.

The kinase reaction is initiated by adding a peptide substrate and ATP (often radiolabeled

[γ-³²P]ATP).

The reaction is allowed to proceed for a defined period and then stopped.

The amount of phosphorylated substrate is quantified using methods such as filter-binding

assays, fluorescence resonance energy transfer (FRET), or luminescence-based

technologies (e.g., ADP-Glo).

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor

concentration.

Preparation

Reaction Detection & Analysis

Recombinant
c-Met Kinase

IncubationTest Inhibitor
(e.g., DFX117)

Substrate + ATP

Quantify
Phosphorylation Calculate IC50

Click to download full resolution via product page

Caption: General workflow of a biochemical c-Met kinase assay.

Cellular Phosphorylation Assay
This assay determines the ability of an inhibitor to block c-Met autophosphorylation within a

cellular context.
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Principle: Cancer cells with activated c-Met signaling are treated with the inhibitor. The level

of phosphorylated c-Met is then measured, typically by Western blotting or ELISA.

Typical Procedure:

Cancer cells (e.g., NCI-H1975, A549) are cultured and treated with various concentrations

of the inhibitor for a specific duration (e.g., 24 hours).

For ligand-induced phosphorylation, cells may be serum-starved and then stimulated with

HGF.

Cells are lysed, and protein concentrations are determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane

(Western blot).

The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-c-

Met) and total c-Met.

Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the

signal is visualized.

The intensity of the p-c-Met band is normalized to the total c-Met band to determine the

extent of inhibition.

Studies have shown that DFX117 significantly suppresses the levels of phosphorylated Met in

a concentration-dependent manner in both A549 and NCI-H1975 cells. This inhibition of c-Met

activation by DFX117 subsequently leads to the downregulation of downstream signaling

molecules such as p-RAC1, p-STAT3, and p-ERK1/2.

Pharmacokinetics
Pharmacokinetic profiles determine the absorption, distribution, metabolism, and excretion of a

drug, which are critical for its clinical utility. Limited pharmacokinetic data for DFX117 is publicly

available.
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DFX117 presents a promising therapeutic strategy for cancers with aberrant c-Met and PI3Kα

signaling. Its dual inhibitory mechanism offers the potential to overcome resistance

mechanisms that limit the efficacy of single-agent c-Met inhibitors. The available preclinical

data demonstrates its potent anti-proliferative activity in relevant cancer cell lines and in vivo

tumor models. Further direct comparative studies with other c-Met inhibitors, particularly

focusing on biochemical IC50 for c-Met and head-to-head in vivo efficacy, will be crucial in fully

elucidating its therapeutic potential relative to existing and emerging c-Met targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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